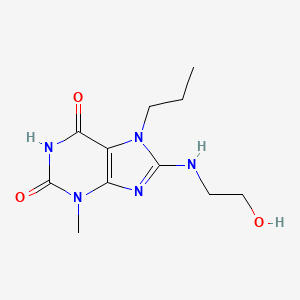

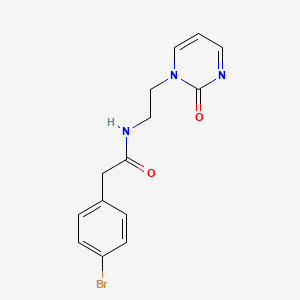

![molecular formula C24H26N2O3S B2541245 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899911-24-1](/img/structure/B2541245.png)

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has not been explicitly detailed in the provided papers. However, a related synthesis process can be inferred from the first paper, where a series of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized using isothiocyanates and 4-aminotrifluorotoluene in dry tetrahydrofuran . This suggests that a similar approach could potentially be applied to synthesize the compound , possibly by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of the compound of interest is not directly analyzed in the provided papers. However, the first paper provides insights into the structural and conformational properties of related thioureas, which were determined using X-ray single crystal diffraction . This technique could be used to analyze the molecular structure of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, providing information on its conformation and intermolecular interactions.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of the specific compound . Nonetheless, the first paper's discussion of the vibrational spectral characteristics of related compounds, studied by FT-IR and Raman spectroscopy, along with quantum chemical calculations, could provide a basis for predicting the reactivity and interaction of the compound with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are not directly reported in the provided papers. However, techniques such as FT-IR, Raman spectroscopy, NMR, mass spectrometry, and elemental analyses, as mentioned in the first paper, are valuable tools for determining these properties . These methods could be employed to gain a comprehensive understanding of the compound's properties, including its stability, solubility, and potential biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

- A study by Han et al. (2020) detailed the synthesis of 7,9-diazaspiro[4.5]dec-1-enes, highlighting a reaction mechanism that yields products with different regioselectivity and diastereoselectivity, which could be relevant to the synthesis of the compound (Han, Zheng, Zhang, & Yan, 2020).

- Farag, Elkholy, and Ali (2008) reported on the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives and related compounds, which are structurally similar to the compound of interest, thereby providing insights into its chemical behavior (Farag, Elkholy, & Ali, 2008).

Potential Medical Applications

- Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, including diazaspiro[4.5]decanes, and evaluated their antimycobacterial activity, indicating potential therapeutic applications (Kumar et al., 2010).

- Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities. This study underscores the relevance of spiro compounds in developing new therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Structural Analysis

- The molecular environment of certain diazaspiro[4.5]dec-1-ene salts was studied by Kayukova et al. (2022), providing valuable information about the conformations and hydrogen-bonding patterns typical for this family of compounds (Kayukova, Vologzhanina, Yergaliyeva, Baitursynova, Shulgau, & Sergazy, 2022).

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-16-7-9-17(10-8-16)21-23(30)26(24(25-21)13-5-4-6-14-24)22(27)18-11-12-19(28-2)20(15-18)29-3/h7-12,15H,4-6,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZJLTNZMQYIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

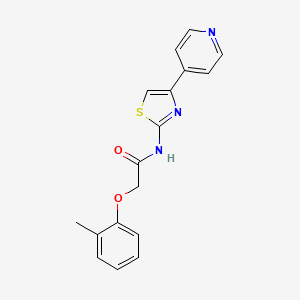

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

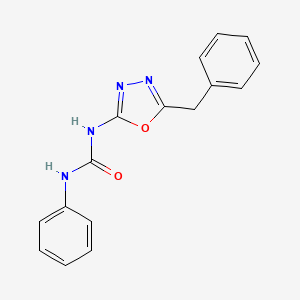

![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

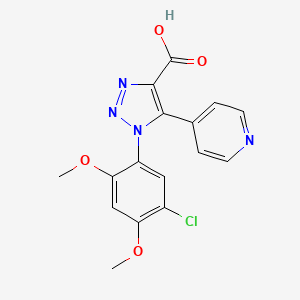

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)

![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)

![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)